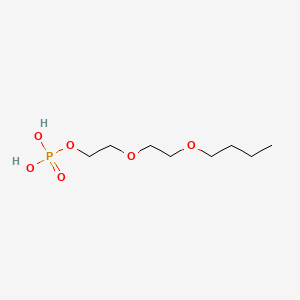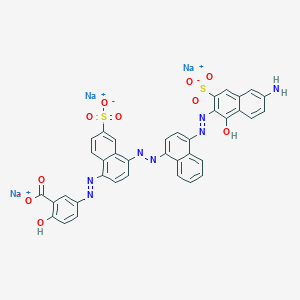![molecular formula C24H14Cl2N4O4 B14163652 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine CAS No. 5286-22-6](/img/structure/B14163652.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is a complex organic compound characterized by its unique structure, which includes naphthalene and phenyl groups with chloro and nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and 4-chloro-3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine involves its interaction with specific molecular targets. The compound can form π-stacking interactions with electron-rich aromatic systems, leading to the stabilization of certain molecular structures . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis[(E)-(4-pyridylmethylidene)]naphthalene-1,5-diamine: This compound has similar structural features but with pyridyl groups instead of chloro and nitro substituents.
N,N’-bis[(diphenylphosphino)methyl]naphthalene-1,5-diamine: Another related compound with diphenylphosphino groups, used in coordination chemistry.
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine is unique due to its specific combination of chloro and nitro substituents, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
5286-22-6 |
|---|---|
Formule moléculaire |
C24H14Cl2N4O4 |
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)-N-[5-[(4-chloro-3-nitrophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H14Cl2N4O4/c25-19-9-7-15(11-23(19)29(31)32)13-27-21-5-1-3-17-18(21)4-2-6-22(17)28-14-16-8-10-20(26)24(12-16)30(33)34/h1-14H |
Clé InChI |
IWLGDHVZEMJPHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=C1)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


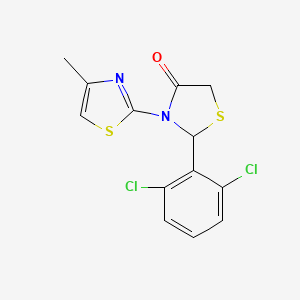
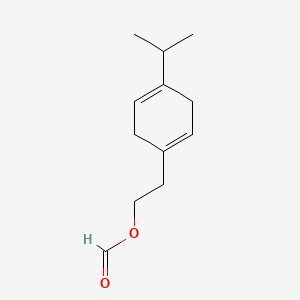
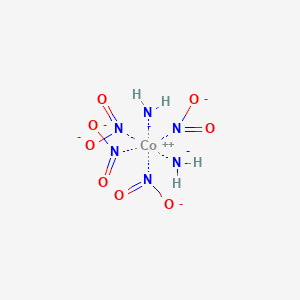
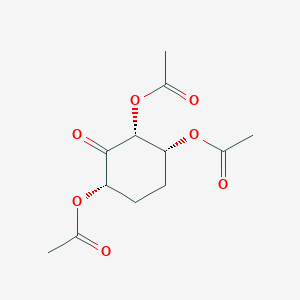


![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
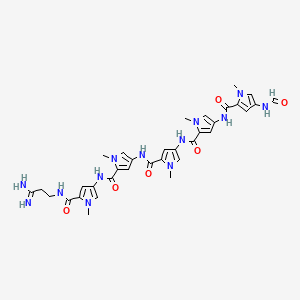
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
